molecular formula C27H30O13 B11931941 Kushenol O

Kushenol O

Cat. No.: B11931941
M. Wt: 562.5 g/mol
InChI Key: YKLQOTMQENGJJX-MDTXFADZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kushenol O is a flavonoid compound derived from the roots of the plant Sophora flavescens. It is known for its various biological activities and potential therapeutic applications. The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and a flavonoid backbone, making it a member of the isoflavone class of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kushenol O typically involves the extraction of the compound from the roots of Sophora flavescens. The extraction process includes the use of solvents such as methanol or ethanol to isolate the flavonoid compounds. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process includes drying and grinding the plant material, followed by solvent extraction and purification using chromatographic methods. The purified compound is then crystallized to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Kushenol O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound .

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of flavonoid chemistry and for the synthesis of novel flavonoid derivatives.

    Biology: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, psoriasis, and atopic dermatitis.

    Industry: Utilized in the development of natural health products and cosmetics .

Mechanism of Action

Kushenol O exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Kushenol O is compared with other similar flavonoid compounds, such as:

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H30O13

Molecular Weight

562.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19?,21+,22-,23+,24?,25?,26+,27-/m1/s1

InChI Key

YKLQOTMQENGJJX-MDTXFADZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4C([C@H]([C@@H](C(O4)CO[C@H]5C([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.